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Compound of Interest

4-Bromo-2,3-dimethyl-6-
Compound Name:
nitroaniline

Cat. No.: B009208

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2,3-dimethyl-6-
nitroaniline, a substituted nitroaniline with potential applications in organic synthesis and
medicinal chemistry. While direct experimental data for this specific molecule is limited in
publicly available literature, this document synthesizes information from closely related
compounds and established chemical principles to offer a robust profile. We will delve into its
proposed synthesis, predicted spectrochemical characteristics, physical and safety data, and
anticipated reactivity, providing a valuable resource for researchers interested in this
compound.

Chemical Identity and Properties

4-Bromo-2,3-dimethyl-6-nitroaniline is an aromatic compound characterized by a benzene
ring substituted with a bromo, two methyl, a nitro, and an amino group. The strategic placement
of these functional groups dictates its chemical behavior and potential utility as a building block
in the synthesis of more complex molecules.
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Property Value Source

4-Bromo-2,3-dimethyl-6-

IUPAC Name ) . ChemWhat[1]
nitroaniline
CAS Number 108485-13-8 ChemWhat[1]
Molecular Formula CsHoBrN202 Aromsyn Co.,Ltd.[2]
Molecular Weight 245.07 g/mol Aromsyn Co.,Ltd.[2]
_ hangzhou Viablife biotech
Appearance Orange or brown solid
Co.,Ltd[3]
Melting Point 152 °C ChemicalBook[4]
N ) hangzhou Viablife biotech
Boiling Point 357.9 °C at 760 mmHg
Co.,Ltd[3]
- _ hangzhou Viablife biotech
Solubility Insoluble in water
Co.,Ltd[3]
Structure:

Caption: Chemical structure of 4-Bromo-2,3-dimethyl-6-nitroaniline.

Proposed Synthesis

A direct, experimentally verified synthesis for 4-Bromo-2,3-dimethyl-6-nitroaniline is not
readily available in the surveyed literature. However, a plausible and efficient synthetic route
can be proposed based on the bromination of its precursor, 2,3-dimethyl-6-nitroaniline. The
synthesis of 2,3-dimethyl-6-nitroaniline is documented and serves as the logical starting
point[5].

Part 1: Synthesis of the Precursor, 2,3-Dimethyl-6-
nitroaniline

The synthesis of 2,3-dimethyl-6-nitroaniline can be achieved through the nitration of 2,3-
dimethylaniline.
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Reaction Scheme:

2,3-Dimethylaniline _ Nitration
2,3-Dimethyl-6-nitroaniline

HNOs3 / H2S04

Click to download full resolution via product page
Caption: Synthesis of 2,3-dimethyl-6-nitroaniline.
Experimental Protocol (Adapted from ChemicalBook[5]):

» Reaction Setup: In a suitable reaction vessel, dissolve 2,3-dimethylaniline in a cooled
mixture of concentrated sulfuric acid.

 Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and
concentrated sulfuric acid) to the solution while maintaining a low temperature (typically 0-5
°C) to control the exothermic reaction and prevent over-nitration.

» Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time,
monitoring the progress by thin-layer chromatography (TLC).

o Work-up: Pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium
hydroxide solution) to precipitate the product.

« Purification: Filter the crude product, wash with water, and purify by column chromatography
to yield 2,3-dimethyl-6-nitroaniline[5].

Part 2: Proposed Bromination to 4-Bromo-2,3-dimethyl-
6-nitroaniline

The introduction of a bromine atom at the 4-position of 2,3-dimethyl-6-nitroaniline can be
achieved via electrophilic aromatic substitution. The directing effects of the substituents on the
aromatic ring will guide the regioselectivity of this reaction. The amino group is a strong
activating ortho-, para-director, while the nitro group is a deactivating meta-director, and the
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methyl groups are weakly activating ortho-, para-directors. The position para to the strongly
activating amino group is the most likely site for bromination.

Reaction Scheme:

2,3-Dimethyl-6-nitroaniline _ Bromination
4-Bromo-2,3-dimethyl-6-nitroaniline

Br2 / Acetic Acid

Click to download full resolution via product page
Caption: Proposed synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline.
Proposed Experimental Protocol (Based on general aniline bromination procedures[6]):

» Reaction Setup: Dissolve 2,3-dimethyl-6-nitroaniline in a suitable solvent such as glacial
acetic acid.

e Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at room
temperature. The reaction should be carried out in a fume hood due to the hazardous nature
of bromine.

e Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

o Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench
any excess bromine.

« |solation: The product may precipitate out of the solution. If not, extract the product with a
suitable organic solvent (e.g., ethyl acetate).

 Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure. The crude product can be purified by
recrystallization or column chromatography to yield 4-Bromo-2,3-dimethyl-6-nitroaniline.

Spectrochemical Analysis (Predicted)
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As experimental spectra for 4-Bromo-2,3-dimethyl-6-nitroaniline are not readily available, the
following interpretations are predictions based on the known spectra of the precursor, 2,3-
dimethyl-6-nitroaniline, and the expected influence of the bromine substituent.

'H NMR Spectroscopy (Predicted)

The *H NMR spectrum of 2,3-dimethyl-6-nitroaniline in CDCIs shows signals at & 2.05 (s, 3H),
2.20 (s, 3H), 6.15 (br s, 2H, NH2), 6.45 (d, J=8.7 Hz, 1H), and 7.63 (d, J=9.0 Hz, 1H)[5].

For 4-Bromo-2,3-dimethyl-6-nitroaniline, we would predict the following:

o Aromatic Protons: The introduction of the bromine atom at the 4-position will leave only one
aromatic proton. This proton will likely appear as a singlet in the aromatic region of the
spectrum.

o Methyl Protons: The two methyl groups at positions 2 and 3 will each appear as a singlet.
Their chemical shifts will be influenced by the neighboring substituents.

o Amine Protons: The amine protons will likely appear as a broad singlet, and its chemical shift
can be variable depending on the solvent and concentration.

3C NMR Spectroscopy (Predicted)

The 18C NMR spectrum will provide information about the carbon skeleton. We would expect to
see eight distinct signals corresponding to the eight carbon atoms in the molecule. The
chemical shifts of the aromatic carbons will be influenced by the electronic effects of the
substituents. The carbon attached to the bromine atom will show a characteristic chemical shift,
and the carbons ortho and para to the nitro group will be shifted downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present:

e N-H stretching: Two bands in the region of 3300-3500 cm~1 corresponding to the symmetric
and asymmetric stretching of the primary amine.

e C-H stretching: Bands in the region of 2850-3000 cm~1 for the methyl groups and aromatic
C-H.
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e N-O stretching: Two strong bands around 1500-1550 cm~* and 1300-1350 cm~1 for the
asymmetric and symmetric stretching of the nitro group.

» C-Br stretching: A band in the fingerprint region, typically below 800 cm~2.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight
of the compound (245.07 g/mol ). Due to the presence of bromine, a characteristic isotopic
pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity
separated by 2 m/z units (for the 7°Br and 8!Br isotopes). Fragmentation patterns would likely
involve the loss of the nitro group (NO2) and other small fragments.

Reactivity and Potential Applications

The reactivity of 4-Bromo-2,3-dimethyl-6-nitroaniline is governed by its functional groups.
The amino group can undergo diazotization followed by various Sandmeyer-type reactions.
The nitro group can be reduced to an amino group, opening up further synthetic possibilities.
The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck
couplings, to form new carbon-carbon bonds.

Given its structure as a substituted aniline, 4-Bromo-2,3-dimethyl-6-nitroaniline could serve
as a valuable intermediate in the synthesis of:

e Azo dyes: The amino group can be diazotized and coupled with other aromatic compounds
to produce a wide range of dyes.

o Pharmaceuticals: Substituted anilines are common scaffolds in many drug molecules. The
functional groups on this compound provide multiple points for further elaboration in the
development of new therapeutic agents[7].

o Agrochemicals: Many herbicides and pesticides are derived from substituted anilines[7].

Safety and Handling

4-Bromo-2,3-dimethyl-6-nitroaniline is a chemical that should be handled with appropriate
safety precautions in a laboratory setting.
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» Hazards: Based on available safety data for similar compounds, it is likely to be harmful if
swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

e Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid
generating dust.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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